Methyl 5-(2-methoxy-2-oxoethyl)furan-2-carboxylate
Description
Methyl 5-(2-methoxy-2-oxoethyl)furan-2-carboxylate (CAS: 1087784-37-9) is a furan-2-carboxylate derivative with a methoxy-2-oxoethyl substituent at the 5-position of the furan ring. It was first isolated from the endophytic fungus Coriolopsis sp. J5 found in the mangrove plant Ceriops tagal . The compound exhibits antimicrobial activity, particularly against Xanthomonas axonopodis, a plant pathogen . Its structure includes a furan ring esterified at the 2-position (methyl carboxylate) and a 5-position substituent comprising a methoxycarbonyl ethyl group (-CH₂-C(O)-OCH₃). This substitution pattern distinguishes it from other furan carboxylates, influencing its physicochemical properties and bioactivity.
Properties
IUPAC Name |
methyl 5-(2-methoxy-2-oxoethyl)furan-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-12-8(10)5-6-3-4-7(14-6)9(11)13-2/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTRYDAONUXRNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(O1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701271968 | |
| Record name | Methyl 5-(methoxycarbonyl)-2-furanacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701271968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087784-37-9 | |
| Record name | Methyl 5-(methoxycarbonyl)-2-furanacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087784-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(methoxycarbonyl)-2-furanacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701271968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-(2-methoxy-2-oxoethyl)furan-2-carboxylate can be synthesized through several methods. One common approach involves the copper-catalyzed reactions of furan derivatives. For instance, methyl furan-2-carboxylate and dimethyl furan-2,5-dicarboxylate can be obtained in high yields through copper-catalyzed reactions of furan, furfural, and 2-acetylfuran .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using similar catalytic processes. The use of copper catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-methoxy-2-oxoethyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while reduction reactions may produce alcohols or alkanes .
Scientific Research Applications
Chemical Applications
Methyl 5-(2-methoxy-2-oxoethyl)furan-2-carboxylate serves as a versatile building block in organic synthesis. Its furan ring structure allows for various chemical transformations, making it valuable in the development of complex molecules.
Synthesis Pathways
The synthesis of this compound typically involves reactions such as:
- Esterification : Reaction of furan derivatives with methoxyacetic acid.
- Substitution Reactions : Utilizing alkyl halides or acyl chlorides under acidic or basic conditions to introduce new functional groups.
| Reaction Type | Example Reagents | Products |
|---|---|---|
| Esterification | Methoxyacetic acid + furan derivative | This compound |
| Substitution | Alkyl halides + base | Modified furan derivatives |
Biological Applications
The compound exhibits notable biological activities, including antimicrobial and antioxidant properties. These attributes make it a candidate for research in pharmacology and medicinal chemistry.
Antimicrobial Activity
Studies have shown that this compound can inhibit the growth of various bacterial strains. Its mechanism involves the disruption of bacterial DNA replication processes.
"The compound's antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, essential for bacterial DNA replication" .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using various assays, indicating its potential to scavenge free radicals and protect cells from oxidative stress.
Medicinal Applications
Due to its biological activities, this compound is investigated for therapeutic applications, particularly in cancer treatment and anti-inflammatory therapies.
Anticancer Research
Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving calcium mobilization and modulation of apoptotic pathways.
Anti-inflammatory Potential
Research indicates that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation.
Industrial Applications
In addition to its research applications, this compound's unique properties make it valuable in material sciences and pharmaceuticals. Its role as an intermediate in the synthesis of more complex pharmaceuticals highlights its industrial significance.
Material Development
The compound can be utilized in developing novel materials with specific chemical properties tailored for particular applications, such as drug delivery systems or biodegradable polymers.
Mechanism of Action
The mechanism of action of methyl 5-(2-methoxy-2-oxoethyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and function. These modifications can influence its interaction with biological molecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
Aromatic vs. Aliphatic Substituents
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
- Substituent: A fluoronitrophenyl group at the 5-position.
- Structure: Planar molecular geometry with π-π stacking between the furan and phenyl rings (center-to-center distance: 3.72 Å) .
- Synthesis: Prepared via Meerwein arylation using 2-fluoro-4-nitroaniline and methyl furan-2-carboxylate .
- Bioactivity: Investigated as an antimycobacterial agent targeting Mycobacterium tuberculosis .
- Key Feature: Enhanced solubility and crystallinity due to nitro and fluorine groups .
- Methyl 5-(4-hydroxy-2-methoxy-6-methylphenyl)-3-(hydroxymethyl)furan-2-carboxylate (Compound 1) Substituent: A hydroxymethyl group at the 3-position and a substituted phenyl group at the 5-position. Structure: Non-planar due to steric hindrance from the hydroxymethyl group. NMR shifts differ significantly from positional isomers (e.g., compound 2 in ) . Synthesis: Isolated from natural sources via chromatographic separation . Bioactivity: Not explicitly reported, but structural analogs are explored for drug design .
- Methyl 5-((2-chloro-5-methylphenoxy)methyl)furan-2-carboxylate Substituent: A chloromethylphenoxy group at the 5-position. Structure: Ether linkage introduces flexibility, contrasting with rigid aromatic substituents . Synthesis: Likely synthesized via nucleophilic substitution or coupling reactions. Application: Intermediate in agrochemical or pharmaceutical synthesis .
Alkyl/Acyl Substituents
- Methyl 5-(2-methoxy-2-oxoethyl)furan-2-carboxylate Substituent: Methoxycarbonyl ethyl group (-CH₂-C(O)-OCH₃). Structure: The aliphatic chain increases hydrophilicity compared to aromatic analogs. Bioactivity: Antibacterial activity against Xanthomonas axonopodis . Source: Natural product isolated from fungal metabolites .
Structural and Spectroscopic Comparisons
Crystallography
- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Monoclinic crystal system (P21/c) with planar geometry and intramolecular CH···F bonding .
- This compound: No crystallographic data reported, but the aliphatic chain likely reduces planarity compared to aromatic analogs.
Biological Activity
Methyl 5-(2-methoxy-2-oxoethyl)furan-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antibacterial, antifungal, and anticancer properties, as well as relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its furan ring structure, which is known for its reactivity and biological significance. The presence of the methoxy and keto groups contributes to its pharmacological potential.
Antibacterial Activity
Research has shown that this compound exhibits notable antibacterial properties. In a study assessing various furan derivatives, it was found that compounds with similar structures demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged widely, indicating varying levels of potency.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 1.00 |
| Methyl 5-(hydroxymethyl)-2-furan carboxylate | E. coli | 62.37 |
| Methyl 5-(hydroxymethyl)-2-furan carboxylate | HepG2 (cancer cell line) | 250 |
The compound's efficacy against Staphylococcus aureus suggests potential for development as an antibacterial agent, particularly in treating infections caused by resistant strains.
Antifungal Activity
In addition to its antibacterial properties, this compound has been evaluated for antifungal activity. A comparative study on various furan derivatives indicated that those with similar structural motifs exhibited moderate to strong antifungal effects against common pathogenic fungi.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro assays have shown that certain derivatives can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and Vero cells (African green monkey kidney cells). The cytotoxic effects were quantified using the MTT assay, revealing IC50 values that suggest significant anticancer activity.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 62.37 |
| HepG2 | 250 |
| Vero | Not specified |
Case Studies and Research Findings
- Antibacterial Efficacy : A study published in the Oriental Journal of Chemistry highlighted the synthesis and biological evaluation of various furan derivatives, including methyl 5-(hydroxymethyl)-2-furan carboxylate, which demonstrated remarkable antibacterial activity with an MIC of 1 µg/mL against Staphylococcus aureus .
- Anticancer Properties : Research conducted on methyl derivatives has shown promising results in inhibiting cancer cell growth. The introduction of specific functional groups has been correlated with enhanced activity against various cancer cell lines .
- Mechanistic Insights : Investigations into the mode of action for these compounds suggest they may interfere with cellular processes such as DNA replication or protein synthesis, leading to apoptosis in cancer cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
